molecular formula C13H13IN4O B097630 Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- CAS No. 16018-70-5

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-

Cat. No. B097630
CAS RN: 16018-70-5
M. Wt: 368.17 g/mol
InChI Key: CKRXIJJKGQHVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been used in various scientific research applications. It is a derivative of urea and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not well understood. However, studies have shown that the compound binds to specific receptors in the brain and other tissues. The binding of the compound to these receptors leads to changes in the biochemical and physiological processes in the body.

Biochemical And Physiological Effects

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier and bind to specific receptors in the brain. The binding of the compound to these receptors leads to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to have an effect on the metabolism of glucose in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it useful in the study of various neurological disorders. However, the compound has limitations in terms of its stability and availability. It is also relatively expensive, which limits its use in some experiments.

Future Directions

There are several future directions for the use of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in scientific research. One of the directions is the development of new radiopharmaceuticals using the compound. Another direction is the study of the compound's effect on specific receptors in the brain and other tissues. The compound's potential use in the treatment of various neurological disorders is also an area of future research.

Synthesis Methods

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- can be synthesized using various methods. One of the commonly used methods is the reaction of 4,6-dimethyl-2-chloropyrimidine with p-iodophenyl isocyanate in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyrimidinyl isocyanate with p-iodophenylamine. The yield of the synthesis method varies depending on the method used.

Scientific Research Applications

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been used in various scientific research applications. One of the significant applications is in the field of radiopharmaceuticals. The compound has been used as a radiotracer for the imaging of the brain and the diagnosis of cancer. It has also been used in the synthesis of other radiopharmaceuticals.

properties

CAS RN

16018-70-5

Product Name

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-

Molecular Formula

C13H13IN4O

Molecular Weight

368.17 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-iodophenyl)urea

InChI

InChI=1S/C13H13IN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19)

InChI Key

CKRXIJJKGQHVIW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C

Other CAS RN

16018-70-5

synonyms

1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea

Origin of Product

United States

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